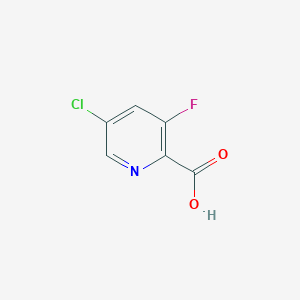

5-Chloro-3-fluoropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWYPIVHUPCJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472100 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207994-08-9 | |

| Record name | 5-Chloro-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carboxylic acid (CAS: 207994-08-9): A Key Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry and drug discovery, the selection of foundational molecular scaffolds is a critical determinant of a program's success. Heterocyclic compounds, particularly those containing a pyridine ring, are cornerstones of pharmaceutical development, prized for their ability to engage in specific, high-affinity interactions with biological targets.[1][2] The pyridine unit's aromatic, electron-deficient nature facilitates π-π stacking and hydrogen bonding, while the nitrogen atom serves as a key hydrogen bond acceptor.[1]

This guide focuses on a particularly strategic building block: This compound (CAS No. 207994-08-9). The deliberate placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive carboxylic acid handle at the 2-position, creates a molecule of significant synthetic utility. The halogens modulate the electronic properties of the ring, influence metabolic stability, and can participate in halogen bonding, a progressively important interaction in rational drug design.[3] The carboxylic acid group provides a versatile point for derivatization, enabling the construction of amides, esters, and other functionalities essential for probing structure-activity relationships (SAR).[4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, properties, reactivity, and applications of this high-value intermediate. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility in the laboratory.

Section 1: Physicochemical Properties & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its effective use.

Physical and Chemical Properties

The key properties of this compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 207994-08-9 | [5] |

| Molecular Formula | C₆H₃ClFNO₂ | [5][6] |

| Molecular Weight | 175.54 g/mol | [6][7] |

| Appearance | White solid / powder | [8] |

| Predicted Density | 1.576 - 1.577 g/cm³ | [6][7] |

| Predicted Boiling Point | 278.3 ± 35.0 °C at 760 mmHg | [6][9] |

| Predicted Flash Point | 122.093 °C | [7][9] |

| Synonyms | 5-Chloro-3-fluoropicolinic acid, 2-Carboxy-5-chloro-3-fluoropyridine | [7][10] |

Predicted Spectroscopic Profile

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles for carboxylic acid derivatives and substituted pyridines.[11][12][13]

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal will likely appear as a doublet or doublet of doublets due to coupling with the adjacent fluorine atom and the other ring proton. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.

-

¹³C NMR: The spectrum will display six distinct carbon signals. The carboxyl carbon is the most deshielded, typically appearing in the 160-185 ppm range.[11] The five carbons of the pyridine ring will have their chemical shifts influenced by the electronegative nitrogen, chlorine, and fluorine substituents, with the carbons directly bonded to these atoms showing characteristic shifts and C-F coupling.

-

Infrared (IR) Spectroscopy: A very strong and broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer. A prominent, sharp C=O stretching absorption should appear around 1700-1730 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[12] Additional peaks corresponding to C=N, C=C, C-F, and C-Cl stretches will be present in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would include the loss of COOH (45 Da) and CO₂ (44 Da).

Section 2: Synthesis and Purification

The reliable synthesis of high-purity starting materials is a non-negotiable prerequisite for successful drug discovery campaigns. The most direct route to this compound is the hydrolysis of its corresponding ester.

Synthesis via Ester Hydrolysis

This protocol describes the saponification of ethyl 5-chloro-3-fluoropyridine-2-carboxylate. The causality behind this common transformation lies in the nucleophilic attack of hydroxide on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the highly stable carboxylate salt.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. chembk.com [chembk.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. This compound - CAS:207994-08-9 - Sunway Pharm Ltd [3wpharm.com]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. mdpi.com [mdpi.com]

A-Z Guide to 5-Chloro-3-fluoropyridine-2-carboxylic acid: Properties, Synthesis, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring chlorine and fluorine substituents on the pyridine ring, imparts distinct chemical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of this compound, beginning with its fundamental physicochemical properties, including its precise molecular weight. It further details established synthesis and purification protocols, outlines robust analytical characterization methods, explores its critical applications in medicinal chemistry, and concludes with essential safety and handling guidelines. This document is intended to serve as a vital resource for professionals engaged in research and development involving this versatile molecule.

Physicochemical Properties

The foundational characteristics of this compound are crucial for its application in synthesis and material science. The precise molecular weight is fundamental for stoichiometric calculations in reaction planning, while other properties dictate solubility, reactivity, and storage conditions.

Molecular Identity and Weight

The identity of a chemical compound is unequivocally defined by its structure and resulting molecular formula. From this, a precise molecular weight can be calculated, which is a critical parameter for all quantitative chemical work.

-

Chemical Name: this compound

-

Synonyms: 5-Chloro-3-fluoropicolinic acid[1]

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Structural and Physicochemical Data Summary

A summary of key computed and experimental properties provides a snapshot of the compound's behavior. These values are essential for designing experiments, predicting interactions, and ensuring proper handling.

| Property | Value | Source |

| Molecular Weight | 175.54 g/mol | [1][4][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [1][2][4] |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 278.3 ± 35.0 °C | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Topological Polar Surface Area | 50.2 Ų | [5] |

| Rotatable Bond Count | 1 | [5] |

| Complexity | 167 | [5] |

| XLogP3 | 1.4 | [5] |

Synthesis and Purification Workflow

The synthesis of halogenated pyridines can be complex, often requiring multiple steps and careful control of reaction conditions to achieve the desired regioselectivity and yield. While specific, detailed synthesis routes for this compound are not extensively published in readily available literature, a general understanding can be derived from patents and related syntheses of similar compounds.

General Synthesis Strategy

The preparation of substituted pyridine carboxylic acids often involves the modification of a pre-existing pyridine ring. A plausible synthetic approach could involve:

-

Halogenation: Introduction of chloro and fluoro substituents onto the pyridine ring. This can be a multi-step process, sometimes involving diazotization of an aminopyridine followed by a Sandmeyer or Schiemann-type reaction.

-

Carboxylation: Introduction of the carboxylic acid group at the 2-position. This can be achieved through methods like lithiation followed by quenching with carbon dioxide, or oxidation of a methyl or other alkyl group at the 2-position.

A patent for a related process describes the synthesis of 5-chloro-pyridine-2-carboxylic acids with sulfur substituents at the 3-position starting from 3,5-dichloropicolinic acid compounds.[6] This highlights a common strategy of nucleophilic aromatic substitution on di-halogenated pyridines to introduce functionality.

Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow from starting materials to a fully characterized, high-purity final product.

Caption: Generalized workflow from synthesis to quality control.

Purification Protocol: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol:

-

Solvent Selection: Screen solvents (e.g., ethanol/water, ethyl acetate/heptane mixtures) to find a suitable system.

-

Dissolution: Dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and hot filter the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Cooling further in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impure mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques must be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The proton NMR would show signals for the two aromatic protons, with coupling patterns influenced by the adjacent fluorine and nitrogen atoms. The fluorine NMR provides direct evidence for the fluoro substituent.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the characteristic C=O and O-H stretches of the carboxylic acid and vibrations associated with the aromatic ring.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid) is a typical starting point. Purity is assessed by the peak area percentage of the main component.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the main peak and any impurities.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry. The inclusion of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[7][8]

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Binding Affinity: The electronegativity and size of chlorine and fluorine can lead to new, favorable interactions with protein targets, enhancing binding affinity and selectivity.

-

Lipophilicity & Permeability: Halogens increase lipophilicity, which can improve a compound's ability to cross cell membranes.

This compound serves as a versatile building block, or scaffold, for the synthesis of more complex, biologically active molecules.[9] The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in many pharmaceutical agents. Its structural motifs are found in intermediates for anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides.[9][10]

Caption: Synthetic utility in drug and agrochemical discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Users should always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification

Based on data for similar compounds, this compound is expected to be an irritant.

-

Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[11][12] Harmful if swallowed.[5]

-

Fire Hazards: Non-combustible. However, containers may burn, and it may emit corrosive fumes in a fire.[13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[11][13] Ensure eyewash stations and safety showers are readily accessible.[14]

-

Personal Protective Equipment:

-

Hygiene: Avoid all personal contact, including inhalation.[13] Wash hands thoroughly with soap and water after handling.[13] Do not eat, drink, or smoke in the work area.[13]

Storage and Disposal

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[13][14] Keep away from incompatible materials and foodstuff containers.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Sunway Pharm Ltd. This compound - CAS:207994-08-9. [Online] Available at: [Link]

-

ChemBK. This compound. [Online] Available at: [Link]

-

PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Online] Available at: [Link]

-

Covethouse. 2-Chloro-5-fluoropyridine-3-carboxylic acid. [Online] Available at: [Link]

- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Online] Available at: [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Online] Available at: [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Online] Available at: [Link]

Sources

- 1. This compound - CAS:207994-08-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. 207994-08-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. covethouse.eu [covethouse.eu]

- 11. aksci.com [aksci.com]

- 12. 2-氯-5-氟吡啶-3-羧酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

The Strategic Synthesis of Fluorinated Pyridine Building Blocks: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4] Fluorinated pyridine derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in developing potent and selective therapeutics.[4] This guide provides an in-depth technical overview of the core synthetic strategies for accessing these high-value building blocks. It is designed for researchers, scientists, and drug development professionals, offering not just procedural outlines but also a deep dive into the mechanistic underpinnings and practical considerations that govern the choice of a particular synthetic route. We will explore classical methods such as the Balz-Schiemann and Halex reactions, alongside modern advancements in direct C-H fluorination and catalytic approaches, providing detailed protocols and comparative data to empower informed decision-making in the laboratory.

The "Fluorine Effect" in Pyridine-Based Drug Design: A Physicochemical Perspective

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts a unique set of properties to the pyridine ring that can be leveraged to overcome common challenges in drug development.[3][4] Understanding these effects is paramount to appreciating the rationale behind the synthetic efforts detailed in this guide.

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it less basic.[3] This can be critical for optimizing drug-receptor interactions, reducing off-target effects, and improving oral bioavailability by altering the ionization state at physiological pH.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] Introducing fluorine at a metabolically labile position can block oxidative metabolism, leading to a longer drug half-life.[3]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[2][3] This property, however, is highly position-dependent and must be carefully considered in the context of the overall molecular structure.

-

Conformational Control and Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, with biological targets.[4] Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can induce specific conformational preferences that enhance binding affinity and selectivity.[2][4]

Key Synthetic Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines can be broadly categorized into several key strategies, each with its own set of advantages, limitations, and ideal applications. The choice of method often depends on the desired substitution pattern, the electronic nature of the pyridine ring, and the tolerance of other functional groups present in the molecule.

Nucleophilic Aromatic Substitution (SNAr): The Halex Reaction

The Halex (Halogen Exchange) reaction is a powerful and widely used industrial method for introducing fluorine into electron-deficient aromatic systems, including pyridines.[5][6] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a leaving group, typically chlorine or bromine, is displaced by a fluoride anion.[5][6]

Mechanism: The reaction is initiated by the attack of a fluoride ion on the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the fluorinated product. The presence of electron-withdrawing groups or a nitrogen atom in the pyridine ring is crucial for activating the substrate towards nucleophilic attack.[5][6]

Advantages:

-

Cost-effective, often utilizing inexpensive fluoride sources like potassium fluoride (KF).[5][6]

-

Scalable and well-suited for industrial production.[6]

-

Generally provides good yields for activated substrates.

Limitations:

-

Requires high reaction temperatures and polar apathetic solvents like DMSO or sulfolane.[5][6][7]

-

Limited to electron-poor pyridines.

-

The reactivity of the fluoride source can be hampered by its low solubility; phase-transfer catalysts are often employed to mitigate this.[6][8]

Experimental Protocol: Synthesis of 2-Fluoro-5-nitropyridine via Halex Reaction

This protocol is a representative example of a Halex reaction for the synthesis of an activated fluoropyridine.

Materials:

-

2-Chloro-5-nitropyridine

-

Anhydrous potassium fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle with temperature control

Procedure:

-

To a dry round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous potassium fluoride (2.0-3.0 equiv).

-

Add anhydrous DMSO to the flask to create a slurry.

-

Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-5-nitropyridine.[9]

The Balz-Schiemann Reaction: A Classic Route from Aminopyridines

First reported in 1927, the Balz-Schiemann reaction is a classical method for the synthesis of aryl fluorides from primary aromatic amines.[10][11] The reaction proceeds through the diazotization of an aminopyridine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[10][12][13]

Mechanism: The aminopyridine is first treated with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF₄) to form a stable pyridyldiazonium tetrafluoroborate salt. This salt is then isolated and heated, leading to the release of nitrogen gas and the formation of a pyridyl cation, which is subsequently trapped by the fluoride ion from the tetrafluoroborate counterion.[11][12]

Advantages:

-

Provides a regioselective method for introducing fluorine at the position of the original amino group.

-

Tolerant of a variety of functional groups.

Limitations:

-

The thermal decomposition can be exothermic and potentially hazardous, especially on a large scale.[11][12]

-

Requires the handling of potentially explosive diazonium salt intermediates.[12][14]

-

High temperatures are often necessary for the decomposition step.[11]

-

Innovations using other counterions like hexafluorophosphates (PF₆⁻) have been developed to improve yields in some cases.[10]

Experimental Protocol: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction

This protocol outlines the general steps for the synthesis of a fluoropyridine using the Balz-Schiemann reaction.

Materials:

-

3-Aminopyridine

-

Fluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Inert, high-boiling solvent (e.g., toluene, xylene)

-

Beaker, ice bath, and filtration apparatus

Procedure:

-

Dissolve 3-aminopyridine (1.0 equiv) in an aqueous solution of fluoroboric acid (excess) in a beaker, cooled in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (1.0-1.1 equiv) to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the mixture for 30-60 minutes, during which the pyridyldiazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitated salt by filtration, wash with cold water, cold methanol, and finally with diethyl ether.

-

Dry the isolated diazonium salt carefully under vacuum.

-

In a flask equipped for distillation, suspend the dry diazonium salt in an inert, high-boiling solvent.

-

Heat the suspension gently to initiate decomposition, which is evidenced by the evolution of nitrogen gas.

-

The 3-fluoropyridine product can be distilled directly from the reaction mixture.

-

Further purify the collected distillate if necessary.

Direct C-H Fluorination: A Modern Approach to Late-Stage Functionalization

The direct conversion of a C-H bond to a C-F bond is a highly desirable transformation in medicinal chemistry as it allows for the late-stage introduction of fluorine into complex molecules without the need for pre-functionalized starting materials.[15] Recent years have seen significant advancements in this area, particularly for the selective fluorination of pyridines.

A notable method developed by Hartwig and co-workers utilizes silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines at the C-2 position (adjacent to the nitrogen atom).[15][16]

Mechanism: The proposed mechanism involves the coordination of the basic pyridine nitrogen to the silver center. This is followed by a concerted deprotonation-fluorination step, or a sequence involving single-electron transfer, to afford the 2-fluoropyridine product.[16][17]

Advantages:

-

Occurs under mild conditions, often at or near ambient temperature.[15][16]

-

Highly site-selective for the position adjacent to the ring nitrogen.[15][16]

-

Tolerant of a wide range of functional groups.[15]

-

The resulting 2-fluoropyridines are valuable intermediates for subsequent SNAr reactions.[15][17]

Limitations:

-

The reagent, AgF₂, is moisture-sensitive and should be handled accordingly.[15]

-

The selectivity can be an issue for 3,5-disubstituted pyridines with two inequivalent C-H bonds at the 2- and 6-positions.[17]

Experimental Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is based on the procedure reported by Hartwig and Fier for the direct C-H fluorination of a pyridine derivative.[15]

Materials:

-

2-Phenylpyridine

-

Silver(II) fluoride (AgF₂)

-

Anhydrous acetonitrile (MeCN)

-

Oven-dried round-bottom flask with a magnetic stir bar

-

Nitrogen inlet and thermocouple

Procedure:

-

To an oven-dried 1-L round-bottom flask, add anhydrous acetonitrile (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol, 1.00 equiv).[15]

-

Equip the flask with a rubber septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath.[15]

-

Weigh silver(II) fluoride (19.7 g, 135 mmol, 3.00 equiv) in a glass vial and add it in one portion to the reaction flask with stirring.[15]

-

Stir the reaction mixture at ambient temperature and monitor for completion by TLC (typically 90 minutes).[15]

-

Upon completion, filter the reaction mixture through a pad of Celite, rinsing with acetonitrile.[15]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.[15]

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Position Selectivity | Substrate Scope | Key Advantages | Key Disadvantages |

| Halex Reaction (SNAr) | KF, CsF, TBAF; polar aprotic solvents (DMSO, sulfolane) | Determined by the position of the leaving group | Electron-deficient pyridines | Cost-effective, scalable | High temperatures, limited to activated substrates |

| Balz-Schiemann Reaction | NaNO₂, HBF₄ | Determined by the position of the amino group | Aminopyridines | Regioselective | Potential explosion hazard, high temperatures |

| Direct C-H Fluorination | AgF₂; electrophilic fluorinating agents (e.g., Selectfluor) | Typically C-2 (adjacent to N) for AgF₂ | Broad, tolerant of many functional groups | Mild conditions, late-stage functionalization | Reagent sensitivity, potential for regioisomeric mixtures |

| Catalytic Methods | Rh(III) catalysts, Pd catalysts | Varies with the catalytic system | Varies, often requires specific directing groups or precursors | Milder conditions, novel selectivities | Catalyst cost and sensitivity, may require specialized starting materials |

Visualization of Synthetic Pathways

The Halex Reaction Mechanism

Caption: Mechanism of the Halex (SNAr) reaction on an activated pyridine.

The Balz-Schiemann Reaction Workflow

Caption: Workflow for the Balz-Schiemann synthesis of fluoropyridines.

Conclusion and Future Outlook

The synthesis of fluorinated pyridine building blocks remains a vibrant and essential area of research, driven by the continued success of fluorinated drugs in the pharmaceutical pipeline. While classical methods like the Halex and Balz-Schiemann reactions are still workhorses in the field, modern approaches, particularly direct C-H fluorination and novel catalytic systems, are revolutionizing the way medicinal chemists approach the synthesis of these key intermediates.[18] These newer methods offer milder reaction conditions, broader functional group tolerance, and the ability to perform late-stage fluorination on complex molecules, thereby accelerating the drug discovery process.[15][19] Future research will likely focus on the development of more efficient and selective catalysts, the use of safer and more sustainable fluorinating agents, and the expansion of the substrate scope for direct C-H fluorination to include other positions on the pyridine ring.[18][20] A deep understanding of the principles and practicalities of each synthetic strategy, as outlined in this guide, is crucial for any scientist aiming to harness the power of fluorine in the design of next-generation therapeutics.

References

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

-

Douglas, J. T., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Angewandte Chemie International Edition, 54(48), 14343-14347. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

-

Al-Ostath, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

-

gChem Global. (n.d.). Halex Comparative Reaction. Retrieved from [Link]

-

DiRocco, D. A., et al. (2024). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

-

Bobrov, S., et al. (2017). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 22(12), 2139. [Link]

-

Umemoto, T. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 132(10), 755-765. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Wozniak, L., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Ma, Z., et al. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link]

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Ma, Z., et al. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. ACS Publications. [Link]

-

Liu, Y., et al. (2022). Versatile Fluorine-Containing Building Blocks: -CF3-1,3-enynes. Molecules, 27(24), 9020. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Building Blocks for Heterocyclic Synthesis: Focus on Fluoropyridines. Retrieved from [Link]

-

Hartwig, J. F. (2025). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]

-

Perrin, D. M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride. Chemistry – A European Journal. [Link]

-

ChemTube3D. (n.d.). Fluorination of Medicinal Compounds - The Halex Reaction. Retrieved from [Link]

-

Smith, D. W., et al. (2018). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 10(11), 1234. [Link]

-

Furuya, T., Kuttruff, C. A., & Ritter, T. (2008). Catalysis for Fluorination and Trifluoromethylation. Journal of the American Chemical Society, 130(48), 16624-16634. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

- Chambers, R. D., & Skinner, C. J. (2001). U.S. Patent No. 6,198,011 B1. Washington, DC: U.S.

-

Pitre, S. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17611-17617. [Link]

-

Salisbury, M. J. (1998). New methodology for nucleophilic fluorination. Durham E-Theses. [Link]

-

Kim, D., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]

-

Singh, S., & Kumar, V. (n.d.). Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics. [Link]

-

Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]

-

Tang, P., & Ritter, T. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Angewandte Chemie International Edition, 54(45), 13396-13399. [Link]

-

Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction. Retrieved from [Link]

-

Zhuravlev, A. V., & Seregin, I. V. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(8), 1317-1335. [Link]

-

Stuzhin, P. A. (2014). Fluorinated Phthalocyanines and Their Analogues. In V. Nenajdenko (Ed.), Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 621-681). Springer. [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. Balz-Schiemann Reaction [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. orgsyn.org [orgsyn.org]

- 16. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. 3-Selective Pyridine Fluorination via Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 5-Chloro-3-fluoropyridine-2-carboxylic acid

An In-Depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carboxylic acid

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing complex, high-value molecules.

Compound Profile and Strategic Importance

This compound belongs to a class of highly functionalized pyridine derivatives. The strategic placement of three distinct functional groups—a carboxylic acid, a chloro substituent, and a fluoro substituent—on the pyridine scaffold makes it an exceptionally versatile intermediate. The pyridine ring itself is a prevalent motif in numerous FDA-approved pharmaceuticals, and the specific halogenation pattern of this molecule offers a powerful toolkit for molecular design.

The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final compound, while the chlorine atom provides a reactive handle for cross-coupling reactions.[1] The carboxylic acid at the 2-position is primed for amide bond formation, a cornerstone of medicinal chemistry. This trifecta of functionality allows for sequential, regioselective modifications, enabling the construction of diverse chemical libraries from a single, advanced intermediate.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 207994-08-9 | [2][3][4][5] |

| Molecular Formula | C₆H₃ClFNO₂ | [3][4] |

| Molecular Weight | 175.54 g/mol | [2][4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Chloro-3-fluoropicolinic acid, 5-chloro-3-fluoro-2-Pyridinecarboxylic acid | [4] |

| SMILES | OC(=O)C1=NC=C(Cl)C=C1F |[2] |

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Synthetic Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with 2-bromo-5-chloro-3-fluoropyridine (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. n-Butyllithium (n-BuLi, 1.05 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The reaction is stirred at this temperature for 1 hour. The progress can be monitored by TLC (thin-layer chromatography) by quenching a small aliquot with methanol.

-

Carboxylation: Solid carbon dioxide (dry ice), crushed into a powder, is added portion-wise to the reaction mixture. Alternatively, CO₂ gas can be bubbled through the solution. The exothermicity of this step must be managed by slow addition to maintain the low temperature. The mixture is stirred for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Workup and Isolation: The reaction is quenched by the slow addition of water or dilute hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for derivatization. Each functional group offers a distinct avenue for chemical modification, allowing for the systematic exploration of chemical space.

Caption: Key reaction sites and derivatization pathways.

-

Carboxylic Acid (Site 1): This is the most readily derivatized group. Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to form amide bonds with a vast array of primary and secondary amines, building blocks for many active pharmaceutical ingredients (APIs). [6]* Chloro Group (Site 2): The chlorine at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the attachment of various aryl, heteroaryl, or alkyl groups.

-

Fluoro Group (Site 3): The fluorine at the 3-position is generally the least reactive site towards nucleophilic aromatic substitution (SNAr) compared to the chlorine. However, under forcing conditions with strong nucleophiles, it can be displaced. The high electronegativity of fluorine makes SNAr reactions on fluoropyridines significantly faster than on their chloro-analogues, though this reactivity is position-dependent. [7]This differential reactivity between the C-Cl and C-F bonds allows for selective chemistry.

Applications in Medicinal Chemistry

Halogenated pyridine scaffolds are integral to modern drug discovery. [8]this compound serves as a key starting material for compounds targeting a range of diseases. For instance, derivatives of aminopyridines are used to synthesize potent and selective inhibitors of cyclin-dependent kinases (CDK8/19), which are targets in oncology. [6]The specific substitution pattern can be fine-tuned to optimize potency, selectivity, and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion).

The inclusion of both chlorine and fluorine allows for a dual strategy: one halogen can be used as a reactive handle for diversification, while the other remains to modulate the electronic properties and metabolic stability of the final molecule. This makes the title compound a high-value starting point for lead optimization campaigns.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoropyridine-3-carboxamide. Retrieved from [Link]

- Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Sather, A. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9039–9047. Retrieved from [Link]

-

G., S., & S. K., S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105073. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(36), 25359–25401. Retrieved from [Link]

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:207994-08-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 207994-08-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. ossila.com [ossila.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Halopyridine Core: A Technical Guide to Unlocking Novel Research Applications

Abstract: Halopyridines represent a cornerstone in modern chemical synthesis, serving as versatile and highly reactive intermediates. Their unique electronic properties, stemming from the interplay between the electron-deficient pyridine ring and the tunable reactivity of the carbon-halogen bond, have established them as indispensable building blocks in fields ranging from medicinal chemistry to materials science. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, and strategic applications of halopyridines. We will delve into the mechanistic underpinnings of key transformations, offer field-proven experimental protocols, and showcase real-world applications to empower researchers in leveraging the full potential of this critical chemical scaffold.

The Strategic Advantage of the Halopyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1][2] The introduction of a halogen atom (F, Cl, Br, I) onto this ring fundamentally alters its reactivity profile, creating a powerful tool for synthetic chemists. The primary advantages of halopyridines lie in:

-

Tunable Reactivity: The nature of the halogen dictates the reactivity in cross-coupling reactions, generally following the order of I > Br > Cl > F.[3] This allows for selective functionalization of poly-halogenated pyridines.

-

Site-Specific Functionalization: The halogen acts as a synthetic handle, enabling the precise introduction of a wide array of substituents through well-established reaction classes.

-

Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity, making them crucial for drug design.[4]

Navigating the Reactivity Landscape: Key Transformations

The utility of halopyridines is most evident in their participation in a diverse range of powerful chemical transformations. Understanding the principles and practical execution of these reactions is paramount for their successful application.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and halopyridines are exceptional substrates for these transformations.[5] The choice of halogen, ligand, and reaction conditions is critical for achieving high yields and selectivity.[6]

The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals.[7] The reaction couples a halopyridine with an organoboron reagent.

Causality Behind Experimental Choices: The reactivity of the halopyridine is directly linked to the carbon-halogen bond strength, with C-I bonds being the weakest and most reactive, and C-Cl bonds being the strongest and least reactive.[7] Consequently, coupling with chloropyridines often requires more active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures to facilitate the rate-determining oxidative addition step.[8][9] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative [9][10]

-

Materials: 2-Chloropyridine derivative (1.0 equiv), Arylboronic acid (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂; 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄; 2.0 equiv), Anhydrous 1,4-dioxane, and degassed water.

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine, arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare a catalyst premix by dissolving the Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

-

Add the bulk of the anhydrous 1,4-dioxane and degassed water (e.g., 4:1 dioxane:water) to the Schlenk flask.

-

Add the catalyst premix to the reaction mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a motif frequently found in pharmaceuticals.[11] This reaction involves the palladium-catalyzed coupling of a halopyridine with a primary or secondary amine.[12]

Causality Behind Experimental Choices: Similar to Suzuki coupling, the C-X bond strength dictates reactivity. Bromopyridines are generally more reactive than chloropyridines.[13] The choice of a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is critical to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14] Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting the reaction, especially with less reactive chloropyridines.[11]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine [13][15]

-

Materials: 2-Bromopyridine derivative (1.0 equiv), Amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 1-2 mol%), (±)-BINAP (2-4 mol%), Sodium tert-butoxide (NaOtBu; 1.4 equiv), Anhydrous toluene.

-

Procedure:

-

Charge a Schlenk vessel with the bromopyridine, NaOtBu, Pd₂(dba)₃, and BINAP under an inert atmosphere.

-

Add the anhydrous toluene, followed by the amine.

-

Heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction until the starting material is consumed.

-

After cooling, add diethyl ether and wash the organic phase with brine.

-

Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

-

Recrystallize or purify the product by column chromatography.

-

Diagram: Buchwald-Hartwig Amination Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halopyridine and a terminal alkyne.[16] This reaction is invaluable for creating conjugated systems used in materials science and as precursors for more complex molecular scaffolds.[17]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[18] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] The reactivity order is again I > Br > Cl.[19] This high selectivity allows for the functionalization of iodides in the presence of bromides or chlorides.[19] An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.[16]

Experimental Protocol: Sonogashira Coupling of an Iodopyridine [17][19]

-

Materials: 4-Iodopyridine derivative (1.0 equiv), Terminal alkyne (1.1-1.5 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 5 mol%), Copper(I) iodide (CuI; 10 mol%), Triethylamine (Et₃N; 2-3 equiv), Anhydrous and degassed THF or DMF.

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the iodopyridine, Pd(PPh₃)₄, and CuI.

-

Add the anhydrous and degassed solvent and triethylamine via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal alkyne dropwise.

-

Stir the reaction at room temperature or with gentle heating (40-65 °C) and monitor by TLC.

-

Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Table: Comparative Reactivity of Halopyridines in Cross-Coupling

| Halogen (X) | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

| Iodo (I) | Highest | Room temperature to mild heating; standard catalysts (e.g., Pd(PPh₃)₄).[20] |

| Bromo (Br) | Intermediate | Moderate heating (80-110 °C); standard to advanced catalysts.[6] |

| Chloro (Cl) | Lowest | Higher temperatures (>100 °C); requires highly active catalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos).[8][9] |

| Fluoro (F) | Generally Unreactive | Not typically used in palladium-catalyzed cross-coupling reactions.[3] |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halogen) is present at the 2- or 4-positions.[21]

Causality Behind Experimental Choices: The rate of SNAr on halopyridines is governed by the electronegativity of the halogen, following the trend F > Cl > Br > I.[22] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[22][23] This enhanced reactivity allows SNAr reactions with fluoropyridines to proceed under milder conditions.[24]

Experimental Protocol: Nucleophilic Aromatic Substitution on a 2-Fluoropyridine [21]

-

Materials: 2-Fluoropyridine derivative (1.0 equiv), Nucleophile (e.g., an alcohol or amine; 1.5-2.0 equiv), Base (e.g., NaH, K₂CO₃; 2.0 equiv), Anhydrous solvent (e.g., DMF, DMSO).

-

Procedure:

-

If using an alcohol nucleophile, pre-treat it with NaH in the anhydrous solvent at 0 °C to form the alkoxide.

-

Add the 2-fluoropyridine derivative to the solution of the nucleophile.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction for the consumption of the starting material.

-

Quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by chromatography.

-

Research Applications: From Bench to Market

The synthetic versatility of halopyridines translates directly into their widespread application in the development of high-value molecules.

Medicinal Chemistry and Drug Development

The pyridine scaffold is present in over 50 FDA-approved drugs.[1] Halopyridines are critical intermediates in the synthesis of many of these pharmaceuticals.

Case Study: Enasidenib (IDHIFA®)

Enasidenib is an oral inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of acute myeloid leukemia (AML).[25][26] The synthesis of Enasidenib relies on the sequential functionalization of a dihalopyridine core.

The molecular structure of Enasidenib features a central triazine ring connected to a dichloropyridine moiety. The synthesis involves a nucleophilic aromatic substitution where one of the chlorine atoms on the pyridine ring is displaced by an amine, followed by further modifications.[27][28] This highlights the strategic use of halopyridine reactivity to build complex, biologically active molecules.

Diagram: Enasidenib's Mechanism of Action

Caption: Enasidenib inhibits the mutant IDH2 enzyme, blocking the production of the oncometabolite 2-HG and restoring normal cell differentiation.[25]

Agrochemicals

Halopyridines are integral to the synthesis of numerous herbicides, fungicides, and insecticides. Their presence can enhance biological activity and modulate environmental persistence.[29]

Case Study: Picloram

Picloram is a systemic herbicide used to control broad-leaved weeds.[7][30] It is a chlorinated derivative of picolinic acid, belonging to the pyridine family of herbicides.[7] Its synthesis starts from picoline, which undergoes successive chlorination, amination, and hydrolysis steps, demonstrating a classical approach to building functionality onto the pyridine ring.[31] Picloram functions as a synthetic auxin, disrupting plant growth processes.[32][33]

Materials Science

The rigid, aromatic structure of the pyridine ring, combined with the ability to form highly conjugated systems via cross-coupling of halopyridines, makes them attractive building blocks for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The precise tuning of electronic properties through the introduction of different substituents allows for the rational design of materials with desired optical and electronic characteristics.

Conclusion

Halopyridines are far more than simple chemical intermediates; they are enabling tools that provide access to a vast and diverse chemical space. A thorough understanding of their reactivity, guided by the principles of bond strengths and electronic effects, allows researchers to strategically design and execute complex synthetic routes. From life-saving pharmaceuticals like Enasidenib to essential agrochemicals and advanced materials, the applications of halopyridines continue to expand. By mastering the key transformations outlined in this guide, scientists can unlock new possibilities in their respective fields, driving innovation and discovery.

References

-

McNamara, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

McNamara, et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

IARC Publications. Picloram. [Link]

-

Mach, R. H., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry. [Link]

-

Ali, H. A., et al. (2022). Synthetic strategy for the preparation of enasidenib. ResearchGate. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

McDonald, B. R., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]

-

Quek, L., et al. (2018). Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia. Pharmacology & Therapeutics. [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Scientific Reports. [Link]

-

PubChem. Picloram. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wikipedia. Picloram. [Link]

-

Kappe, C. O., et al. (2014). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. (2025). FDA-approved drugs containing pyridine or dihydropyridine scaffolds for.... [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Taylor & Francis. Picloram – Knowledge and References. [Link]

-

Spandidos Publications. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters. [Link]

-

ResearchGate. (2025). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... [Link]

-

Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Picloram - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. medkoo.com [medkoo.com]

- 28. Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. publications.iarc.who.int [publications.iarc.who.int]

- 32. taylorandfrancis.com [taylorandfrancis.com]

- 33. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 5-Chloro-3-fluoropyridine-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Chloro-3-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative that has emerged as a valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a fluoro group on the pyridine ring, offers a versatile scaffold for the development of novel bioactive molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the synthesis of complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, offering insights for researchers and developers in the life sciences.

Physicochemical Properties and Molecular Structure

This compound, with the CAS Number 207994-08-9, is a solid at room temperature.[1][2] Its molecular structure and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 207994-08-9 | [1][2] |

| Molecular Formula | C6H3ClFNO2 | [3] |

| Molecular Weight | 175.54 g/mol | [3][4] |

| Predicted Density | 1.576 g/cm³ | |

| Predicted Boiling Point | 278.3 °C | |

| Hydrogen Bond Donor Count | 1 | [4] |

| XLogP3 | 1.4 | [4] |

The presence of both a chlorine and a fluorine atom significantly influences the electronic properties of the pyridine ring, impacting its reactivity and the biological activity of its derivatives. The carboxylic acid group provides a key handle for amide bond formation and other derivatizations, crucial for building larger, more complex molecules.

Synthesis of this compound

A key transformation in the synthesis of fluorinated pyridines is often a halogen exchange (Halex) reaction or a Sandmeyer-type reaction on an amino precursor.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

A second potential route could involve the synthesis of a suitable precursor, such as 2-Bromo-5-chloro-3-fluoropyridine, followed by a metal-catalyzed carbonylation or another method to introduce the carboxylic acid group at the 2-position. A detailed experimental protocol for the synthesis of 2-Bromo-5-chloro-3-fluoropyridine from 5-chloro-3-fluoropyridin-2-amine is available and involves a Sandmeyer-type reaction.[6] This precursor could then potentially be converted to the target carboxylic acid.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral properties of related compounds and general principles of spectroscopy, the following characteristics can be anticipated:

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylic acid groups. The proton at the 4-position and the proton at the 6-position will likely appear as doublets or more complex multiplets due to coupling with the fluorine atom and with each other. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

13C NMR Spectroscopy

The 13C NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon of the carboxylic acid group will be found in the typical range for carboxylic acids (around 165-185 ppm).[7] The carbons attached to the fluorine and chlorine atoms will show characteristic chemical shifts and coupling constants (JC-F). The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm-1.[8][9][10] A strong carbonyl (C=O) stretching absorption will be present around 1700 cm-1.[8][9][10] The spectrum will also feature C-Cl and C-F stretching vibrations at lower frequencies, as well as aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic M+2 peak, approximately one-third the intensity of the M+ peak, will be observed due to the presence of the chlorine-37 isotope. Fragmentation patterns are likely to include the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.[11][12][13]

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by its three functional groups, offering multiple avenues for derivatization.

Caption: Key reaction sites of this compound.

-

Carboxylic Acid Group: This is the most readily derivatized functional group. Standard peptide coupling conditions can be employed to form a wide array of amides, which is a common strategy in drug discovery to introduce diversity and modulate biological activity. Esterification and reduction to the corresponding alcohol are also common transformations.

-

Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are invaluable for introducing new carbon-carbon and carbon-heteroatom bonds.

-

Fluoro Group: The fluorine atom at the 3-position is generally less reactive towards nucleophilic aromatic substitution than the chlorine atom. However, under specific conditions, it can also be displaced by strong nucleophiles.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are prevalent scaffolds in both pharmaceuticals and agrochemicals. The incorporation of chlorine and fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[14][15]

While specific, commercialized drugs or agrochemicals directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various patented bioactive molecules. For instance, related compounds like 2-amino-5-chloro-3-fluoropyridine are used in the synthesis of inhibitors of cyclin-dependent kinases for cancer treatment.[16] Furthermore, 5-bromo-3-fluoropyridine-2-carboxylic acid is an intermediate for allosteric adenosine A2A receptor modulators for potential insomnia treatments.[17]

The structural similarity of the title compound to these and other biologically active molecules underscores its potential as a key intermediate in the development of new therapeutic agents and crop protection agents. For example, it is a valuable precursor for the synthesis of novel fungicides, herbicides, and insecticides.[14][15] The synthesis of various agrochemicals often involves the use of trifluoromethylpyridines, which share synthetic precursors with fluorinated pyridine carboxylic acids.[18]

Conclusion and Future Outlook